alpha-Arteether
Overview
Description
Alpha-Arteether is an antimalarial medication . It is an effective medicine used for the treatment of chloroquine-resistant malaria caused by a malarial parasite . This medicine is used for treating the infection but does not prevent it .
Synthesis Analysis
Arteether has been prepared from dihydroquinghaosu by etherification with ethanol in the presence of Lewis acid . It is separated from its chromatographically slower moving alpha-dihydroqinghaosu ethyl ether .
Molecular Structure Analysis
The absolute stereochemistry at C-12 has been determined by 1H NMR data . The molecular formula of alpha-Arteether is C17H28O5 .
Chemical Reactions Analysis
A simple and easy liquid chromatographic procedure was developed for the separation and analysis of α,β-arteether . The developed method uses a reversed-phase Luna C18 column, a hybrid micellar mobile phase containing 0.15 M SDS–6% (v/v) butanol–0.01 M phosphate buffered at pH 7, and detection at 218 nm .
Physical And Chemical Properties Analysis
The molecular weight of alpha-Arteether is 312.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 .
Scientific Research Applications
Treatment of Malaria : Alpha-Arteether has been identified as a potent treatment for various forms of malaria. Studies have shown its high gametocytocidal activity against Plasmodium cynomolgi B, making it a viable treatment option (Tripathi, Dutta, & Vishwakarma, 1996). It is effective in treating complicated falciparum malaria, offering rapid recovery from complications without significant side effects (Mohanty, Mishra, Satpathy, Dash, & Patnaik, 1997). Clinical trials have shown that alpha, beta-Arteether injections are highly effective, with a high cure rate and short parasite clearance and fever clearance times (Mukim et al., 2011).
Pharmacological Studies : Alpha-Arteether has been evaluated for its pharmacological properties. It has been found to lack significant activity on the central nervous, cardiovascular, and urinary systems, highlighting its safety profile (Kar, Nath, Bajpai, Dutta, & Vishwakarma, 1989). In addition, comparative studies of alpha and beta arteether isomers have provided insights into their therapeutic efficacy and rapid action in malaria treatment (Sabarinath, Madhusudanan, Asthana, Puri, & Gupta, 2004).
Analytical Methods : Research has also been conducted to develop sensitive and selective methods for the determination of alpha-Arteether and its metabolites in biological samples, which is crucial for pharmacokinetic studies (Rajanikanth, Madhusudanan, & Gupta, 2003). These methods enable accurate monitoring and quantification of the drug, aiding in the understanding of its pharmacokinetics and efficacy.
Safety And Hazards
properties
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14-,15-,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNIRQVMRLPIQ-LTLPSTFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231827 | |
Record name | alpha-Arteether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Arteether | |
CAS RN |
82534-75-6 | |
Record name | α-Arteether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82534-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Arteether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082534756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Arteether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-ARTEETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6TF0B136Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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